molecular formula C31H30ClN5O3S2 B611807 WEHI-539 hydrochloride CAS No. 2070018-33-4

WEHI-539 hydrochloride

Número de catálogo B611807
Número CAS: 2070018-33-4
Peso molecular: 620.183
Clave InChI: GJBYTVIQTMIXGA-DYICZVFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

WEHI-539 hydrochloride is a small-molecule inhibitor of BCL XL . It was designed as a BCL-XL inhibitor with high affinity . It interacts with the binding groove of BCL-XL with a Kd value of 0.6 nM .


Molecular Structure Analysis

The empirical formula of WEHI-539 hydrochloride is C31H29N5O3S2 · xHCl . Its molecular weight is 583.72 (free base basis) . The exact mass is 619.15 .


Chemical Reactions Analysis

WEHI-539 hydrochloride blocks Bcl-XL from targeting the BH3 domain of the pro-apoptotic family member Bim with high potency (IC50 = 1.1 nM), exhibiting no inhibitory potency against Mcl-1-BimBH3 interaction (IC50 >10 μM) .


Physical And Chemical Properties Analysis

WEHI-539 hydrochloride is a faint yellow to dark orange powder . It is soluble in DMSO at 2 mg/mL, but insoluble in water and ethanol . It should be stored at -20°C .

Aplicaciones Científicas De Investigación

  • WEHI-539 hydrochloride has been identified as a potent and selective inhibitor of the BCL-XL protein. This compound has shown high affinity and selectivity for BCL-XL, making it a valuable tool for studying the biology of BCL-XL and its role in cancer treatment (Lessene et al., 2013).

  • In the context of ovarian cancer, WEHI-539, along with other BH3 mimetics, has been shown to synergize with carboplatin, enhancing the chemotherapeutic drug's effectiveness. This suggests a potential application for WEHI-539 in combination therapies for ovarian cancer (Abed et al., 2016).

  • The compound has also been investigated in the study of breast cancer, where it was combined with other therapeutic agents such as EU-5346. This research highlighted the potential of WEHI-539 in combination therapies for various subtypes of breast cancer (Vallet et al., 2018).

  • WEHI-539's role in affecting mitochondrial ATP production in breast cancer cells was studied, revealing its impact on cancer metabolism. This highlights another aspect of its potential application in cancer treatment (Lucantoni et al., 2018).

  • Another study involving WEHI-539 focused on its neuroprotective effects in the context of glutamate excitotoxicity, suggesting a possible application in neurological conditions (Park et al., 2017).

Propiedades

IUPAC Name

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBYTVIQTMIXGA-DYICZVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WEHI-539 HCl

Citations

For This Compound
11
Citations
L Rohner, R Reinhart, J Iype, S Bachmann… - Scientific reports, 2020 - nature.com
BH3-mimetics are small molecule inhibitors that neutralize the function of anti-apoptotic BCL-2 family members. BH3-mimetics have recently gained a lot of popularity in oncology …
Number of citations: 10 www.nature.com
K Ishikawa, Y Kawano, Y Arihara… - Oncology …, 2019 - spandidos-publications.com
… Parental and 5-FU-resistant colon cancer cells were allowed to adhere to 6-well plates for 24 h and cells were treated with either 5-FU or WEHI-539 hydrochloride as indicated. Cells …
Number of citations: 8 www.spandidos-publications.com
C Gabellini, E Gómez‐Abenza… - … journal of cancer, 2018 - Wiley Online Library
… The specific bcl-xL inhibitor WEHI-539 hydrochloride and cisplatin (PRONTO PLATAMINE infusion solution) were purchased from MCE MedChem Express Europe (Sollentuna, Sweden…
Number of citations: 55 onlinelibrary.wiley.com
YJ Kim, T Tsang, GR Anderson, JM Posimo, DC Brady - Cancer research, 2020 - AACR
This study unveils a novel collateral drug sensitivity elicited by combining copper chelators and BH3 mimetics for treatment of BRAF V600E mutation-positive melanoma. …
Number of citations: 26 aacrjournals.org
R Reinhart, L Rohner, S Wicki, M Fux… - Cell Death & …, 2018 - nature.com
Basophil granulocytes and mast cells are recognized for their roles in immunity and are central effectors of diverse immunological disorders. Despite their similarities, there is emerging …
Number of citations: 22 www.nature.com
S Nishikawa, S Arai, Y Masamoto… - Blood, The Journal …, 2014 - ashpublications.org
Ecotropic viral integration site 1 (Evi1) is a transcription factor that is highly expressed in hematopoietic stem cells and is crucial for their self-renewal capacity. Aberrant expression of …
Number of citations: 16 ashpublications.org
EH Stover, MB Baco, O Cohen, YY Li, EL Christie… - Molecular Cancer …, 2019 - AACR
… % NaCl; and 10 mmol/L solutions in DMSO of paclitaxel, PARP inhibitor olaparib, or anti-apoptotic protein inhibitors ABT-199/venetoclax, ABT-263/navitoclax, WEHI-539 hydrochloride, …
Number of citations: 28 aacrjournals.org
R Reinhart, T Kaufmann - Cell death & disease, 2018 - nature.com
Interleukin 4 (IL-4) is a critical cytokine implicated with T H 2 immune reactions, which are linked to pathologic conditions of allergic diseases. In that context, the initiation of T H 2 …
Number of citations: 16 www.nature.com
MF Arshad, A Alam, AA Alshammari, MB Alhazza… - Molecules, 2022 - mdpi.com
For many decades, the thiazole moiety has been an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) …
Number of citations: 32 www.mdpi.com
S Mertens, MA Huismans, CS Verissimo, B Ponsioen… - Cell Reports, 2023 - cell.com
Patient-derived organoids (PDOs) are widely heralded as a drug-screening platform to develop new anti-cancer therapies. Here, we use a drug-repurposing library to screen PDOs of …
Number of citations: 2 www.cell.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.